Leaderless vs. Leader-Containing Bacteriocins: Direct Biosynthetic Comparison with LsbA
LsbB is synthesized as a leaderless peptide requiring no post-translational proteolytic processing, whereas its co-produced homolog LsbA is synthesized with an N-terminal leader sequence that must be cleaved by the HtrA surface protease for activation [1]. This difference in biosynthesis directly impacts production yields and purification complexity. Quantitative secretion data from the native L. lactis BGMN1-5 system shows that both LsbA and LsbB are exported via the same LmrB transporter, but LsbB's leaderless nature eliminates the need for a separate maturation step [2].
| Evidence Dimension | Biosynthetic processing requirement |
|---|---|
| Target Compound Data | LsbB: No N-terminal leader sequence; active immediately after translation |
| Comparator Or Baseline | LsbA: Contains N-terminal extension requiring HtrA protease cleavage for activation |
| Quantified Difference | LsbB requires 0 post-translational processing steps; LsbA requires ≥1 proteolytic cleavage event |
| Conditions | L. lactis subsp. lactis BGMN1-5 native production system |
Why This Matters
Procurement of LsbB for research or industrial applications avoids the variability and yield losses associated with leader peptide processing, offering a more predictable and potentially higher-yield production profile compared to leader-dependent bacteriocins like LsbA.
- [1] Gajić O, Buist G, Kojić M, Topisirović L, Kuipers OP, Kok J. Novel mechanism of bacteriocin secretion and immunity carried out by lactococcal multidrug resistance proteins. J Biol Chem. 2003;278(36):34291-34298. View Source
- [2] Ovchinnikov KV, Kristiansen PE, Uzelac G, Topisirovic L, Kojic M, Nissen-Meyer J, Nes IF, Diep DB. Defining the structure and receptor binding domain of the leaderless bacteriocin LsbB. J Biol Chem. 2014;289(34):23838-23845. View Source
